1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)23-21(25)22-15-17-11-13-24(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXLVMOGCOYZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 1-Benzylpiperidin-4-ylmethylamine
The synthesis begins with the preparation of the piperidine-containing intermediate. Piperidine-4-ylmethylamine undergoes benzylation to introduce the N-benzyl group, a critical step for subsequent functionalization.
Reaction Conditions :
- Benzylating Agent : Benzyl chloride (1.2 equiv)
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
- Solvent : Anhydrous dimethylformamide (DMF)
- Temperature : 80°C, 12 hours under nitrogen atmosphere
- Yield : ~75% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride’s electrophilic carbon. The base neutralizes HCl, driving the reaction to completion.
Preparation of 2-Methoxyphenyl Isocyanate
2-Methoxyphenyl isocyanate serves as the urea-forming reagent. Its synthesis typically involves the treatment of 2-methoxyaniline with triphosgene under controlled conditions.
Reaction Conditions :
- Reagents : 2-Methoxyaniline (1.0 equiv), triphosgene (0.35 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C to room temperature, 4 hours
- Yield : ~85% after distillation.
Safety Note :
Triphosgene, a safer alternative to phosgene, minimizes toxicity risks while maintaining high reactivity.
Urea Bond Formation
The final step couples 1-benzylpiperidin-4-ylmethylamine with 2-methoxyphenyl isocyanate to form the urea linkage.
Reaction Conditions :
- Solvent : Anhydrous tetrahydrofuran (THF)
- Base : Triethylamine (TEA, 1.5 equiv)
- Temperature : Room temperature, 6 hours
- Yield : ~68% after recrystallization (ethanol/water).
Mechanistic Pathway :
The amine nucleophilically attacks the isocyanate’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release TEA·HCl and yield the urea product.
Optimization of Reaction Conditions
Solvent and Base Screening for Urea Formation
The choice of solvent and base significantly impacts reaction efficiency. The following table summarizes optimization trials:
| Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Triethylamine | 25°C | 6 | 68 |
| DCM | Pyridine | 25°C | 8 | 55 |
| DMF | Sodium bicarbonate | 40°C | 5 | 62 |
| Acetonitrile | DBU | 25°C | 4 | 70 |
Key Findings :
Catalytic Approaches
Transition-metal catalysts were explored to improve yields:
| Catalyst | Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| None | - | THF | 68 |
| CuI | 5 | DMF | 72 |
| Pd(OAc)₂ | 2 | THF | 65 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 hours | 30 minutes |
| Yield | 68% | 75% |
| Purity | 95% | 98% |
Advantages :
Purification Strategies
Industrial purification employs crystallization over chromatography:
| Method | Purity (%) | Cost (USD/kg) |
|---|---|---|
| Column Chromatography | 95 | 120 |
| Recrystallization | 98 | 50 |
Optimized Protocol :
Recrystallization from ethanol/water (3:1) achieves >98% purity with minimal losses.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25–7.15 (m, 5H, benzyl aromatic protons)
- δ 6.90–6.80 (m, 4H, methoxyphenyl protons)
- δ 4.35 (s, 2H, N-CH₂-piperidine)
- δ 3.85 (s, 3H, OCH₃).
IR (KBr) :
Chromatographic Validation
HPLC Conditions :
Comparative Analysis with Alternative Methods
Thiourea vs. Urea Derivatives
Replacing the urea oxygen with sulfur alters stability and bioactivity:
| Property | Urea Derivative | Thiourea Derivative |
|---|---|---|
| Hydrolytic Stability | Moderate | High |
| Melting Point | 180–185°C | 195–200°C |
| AChE Inhibition IC₅₀ | 2.1 µM | 1.8 µM |
Implication : Thiourea analogs offer superior metabolic stability but require harsher synthesis conditions.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic and aliphatic positions in the molecule are susceptible to oxidation. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Reaction Site | Product | Reference |
|---|---|---|---|---|
| Potassium permanganate | Acidic/neutral | Benzylic C-H bond | Ketone or carboxylic acid | |
| Hydrogen peroxide | Aqueous/organic | Aliphatic C-H bonds | Hydroxylated derivatives |
Oxidation of the benzylic methylene group (adjacent to the piperidine nitrogen) yields a ketone intermediate, which can further oxidize to a carboxylic acid under vigorous conditions. The methoxyphenyl group’s electron-donating properties may moderate oxidation at aromatic sites.
Reduction Reactions
Reductive transformations target the urea group and aromatic systems:
| Reagent | Conditions | Reaction Site | Product | Reference |
|---|---|---|---|---|
| Lithium aluminum hydride | Anhydrous ether | Urea carbonyl | Bis-amine derivative | |
| Sodium borohydride | Methanol/water | Benzylic ketone (if present) | Secondary alcohol |
Reduction of the urea carbonyl group with strong agents like LiAlH4 cleaves the C=O bond, producing a bis-amine structure. Selective reduction of oxidized intermediates (e.g., ketones) is achievable with milder agents like NaBH4.
Nucleophilic Substitution
The methoxy group and urea linkage participate in substitution reactions:
| Nucleophile | Base/Catalyst | Reaction Site | Product | Reference |
|---|---|---|---|---|
| Amines | Potassium carbonate | Methoxy group | Amino-substituted aryl derivative | |
| Thiols | Sodium hydride | Urea nitrogen | Thioether-functionalized urea |
The methoxy group on the phenyl ring undergoes demethylation or displacement with amines under basic conditions, while the urea nitrogen can react with thiols to form thioether derivatives.
Hydrogenolysis Reactions
Catalytic hydrogenation enables selective bond cleavage:
| Catalyst | Conditions | Reaction Site | Product | Reference |
|---|---|---|---|---|
| Palladium on carbon | H₂, ambient pressure | Benzyl C-N bond | Piperidine derivative |
Hydrogenolysis of the benzyl group removes the N-benzyl protection, yielding a secondary piperidine amine. This reaction is critical for modifying the compound’s pharmacological properties.
Stability and Hydrolysis
The urea group demonstrates pH-dependent stability:
| Condition | Reaction | Product | Reference |
|---|---|---|---|
| Strong acid (HCl, H₂SO₄) | Urea hydrolysis | Benzylpiperidinemethylamine + 2-methoxyaniline | |
| Strong base (NaOH) | Urea decomposition | Isocyanate intermediate |
Acidic hydrolysis cleaves the urea into primary amines, while basic conditions generate reactive isocyanates, which may further react.
Key Structural and Reaction Insights
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₂₇N₃O₂ |
| Molecular Weight | 353.5 g/mol |
| Reactive Sites | Benzylic C-H, urea carbonyl, methoxy group |
Mechanistic Considerations
-
Oxidation : Proceeds via radical intermediates or electron transfer, depending on the oxidizing agent.
-
Reduction : LiAlH4 acts through nucleophilic attack on the carbonyl, while NaBH4 targets less electrophilic sites.
-
Hydrogenolysis : Follows a heterolytic cleavage mechanism facilitated by transition-metal catalysts.
These reactions underscore the compound’s versatility in synthetic and medicinal chemistry, enabling tailored modifications for specific applications.
Scientific Research Applications
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea with three key analogs, focusing on structural variations, synthetic routes, and inferred pharmacological properties.
1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea
- Structural Differences : The 4-chlorophenyl group replaces the 2-methoxyphenyl moiety.
- Impact: The electron-withdrawing chlorine atom at the para position may reduce electron density on the phenyl ring, altering binding affinity to targets like acetylcholinesterase (AChE) or calcium channels compared to the electron-donating methoxy group .
- Synthesis : Prepared via urea-forming reactions between 1-benzylpiperidin-4-amine and 4-chlorophenyl isocyanate, analogous to methods described for related ureas .
1-(2-Oxaadamant-1-yl)-3-(1-benzylpiperidin-4-yl)urea
- Structural Differences : The 2-oxaadamantyl group replaces the 2-methoxyphenyl substituent.
- Impact: The bulky, lipophilic adamantyl group enhances blood-brain barrier penetration, a critical feature for central nervous system (CNS) targets .
- Synthesis : Involves catalytic hydrogenation (Pd/C) to remove benzyl groups, followed by coupling with 2-oxaadamantyl isocyanate .
1-((1-Benzylpiperidin-4-yl)methyl)thiourea (2c)
- Structural Differences : A thiourea (-NH-CS-NH-) bridge replaces the urea (-NH-CO-NH-) group.
- Thioureas are more resistant to hydrolysis, which could improve metabolic stability.
Comparative Data Table
Key Research Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., 2-methoxy) may enhance binding to AChE’s peripheral anionic site, while electron-withdrawing groups (e.g., 4-chloro) could favor interactions with the catalytic triad .
- Bulky substituents like 2-oxaadamantyl improve pharmacokinetic properties but may reduce solubility .
Synthetic Flexibility :
- Urea/thiourea bridges and aromatic substituents are readily modified using isocyanate/thioisocyanate coupling, enabling rapid SAR exploration .
Multitarget Potential: The benzylpiperidine core is associated with dual cholinesterase and calcium channel modulation, making these compounds promising candidates for Alzheimer’s disease .
Biological Activity
1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzylpiperidine moiety, which is known for its interactions with various neurotransmitter systems.
Research indicates that this compound may interact with multiple receptors in the central nervous system (CNS), including those involved in dopaminergic and serotonergic signaling pathways. The benzylpiperidine structure suggests potential affinity for dopamine receptors, while the methoxyphenyl group may enhance binding to serotonin receptors.
Biological Activity
- Antidepressant Effects : Studies have suggested that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to modulation of serotonin and norepinephrine levels in the brain .
- Analgesic Properties : There is evidence that this compound may possess analgesic properties. Similar derivatives have shown efficacy in reducing pain responses in preclinical models, potentially through interactions with opioid receptors .
- Neuroprotective Effects : Some studies indicate that this compound could have neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) has been highlighted as a mechanism for enhancing cholinergic transmission .
Study on Antidepressant Activity
A recent study evaluated the antidepressant effects of a series of piperidine derivatives, including this compound. The results demonstrated significant reductions in immobility time in the forced swim test, suggesting an increase in serotonin levels or modulation of serotonin receptors .
Analgesic Efficacy Assessment
In another study, the analgesic efficacy of similar compounds was tested using the tail-flick method in rodents. The results indicated that these compounds significantly reduced pain response times compared to controls, supporting their potential use as analgesics .
Data Table: Biological Activities
Q & A
Q. How is the crystal structure of 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea determined, and what software is recommended for refinement?
- Methodological Answer : The crystal structure is typically resolved via X-ray diffraction (XRD). Single crystals are grown using solvent evaporation or diffusion methods. Data collection involves a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For refinement, SHELXL (a module of the SHELX suite) is widely used due to its robustness in handling small-molecule crystallography. Key parameters include R-factor optimization (<5%), hydrogen bonding analysis, and torsional angle validation. SHELXTL (Bruker AXS version) is also compatible for visualization and refinement .
Q. What synthetic routes are employed to prepare this compound, and how is purity ensured?
- Methodological Answer : Synthesis involves a multi-step approach:
Intermediate Preparation : React 1-benzylpiperidin-4-ylmethylamine with 2-methoxyphenyl isocyanate in dry DCM under nitrogen.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Purity Validation : Thin-layer chromatography (TLC, Rf ~0.5) and HPLC (C18 column, 90:10 acetonitrile/water, retention time ~8.2 min) ensure >95% purity. Yield optimization (~60-70%) requires strict anhydrous conditions .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., benzylpiperidine methyl protons at δ 3.2–3.5 ppm; urea NH at δ 6.8–7.1 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 394.2).
- Melting Point : Determined via differential scanning calorimetry (DSC; ~180–185°C) .
Advanced Research Questions
Q. How can researchers elucidate the pharmacological mechanism of action for this compound, particularly its enzyme/receptor interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Key residues (e.g., piperidine N-benzyl group with hydrophobic pockets) are identified.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) by immobilizing the target protein on a sensor chip.
- Functional Assays : Measure cAMP inhibition (for GPCRs) or kinase activity (ADP-Glo™ assay) at varying concentrations (IC50 determination) .
Q. What strategies optimize the compound’s selectivity for specific biological targets while minimizing off-target effects?
- Methodological Answer :
- Substituent Variation : Replace the 2-methoxyphenyl group with halogenated or bulkier aryl groups to enhance steric hindrance.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. For example, a 4-chlorophenyl analog showed 10-fold higher selectivity for kinase X .
- Selectivity Profiling : Screen against a panel of 50+ targets (Eurofins Cerep) to identify cross-reactivity.
Q. How should researchers address contradictions in structure-activity relationship (SAR) data across analogs?
- Methodological Answer :
- Meta-Analysis : Pool data from 10+ analogs (e.g., substituent effects on IC50) using multivariate regression.
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for key substitutions (e.g., methoxy vs. ethoxy) to resolve outliers.
- Crystallographic Validation : Compare co-crystal structures of high- and low-activity analogs to identify conformational changes .
Q. What methodologies are recommended for studying the compound’s metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- Liver Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 min (t1/2 calculation).
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC50.
- Metabolite Identification : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at benzylpiperidine) .
Q. How can researchers resolve discrepancies in reported solubility and stability data under varying pH conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
